molecular formula C23H27NO4 B11412420 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11412420
M. Wt: 381.5 g/mol
InChI Key: ZXINYEZPKHXERC-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound with a molecular structure that includes both benzofuran and acetamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran and acetamide intermediates. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and automated processes to handle the complex synthesis. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: A structurally related compound with similar functional groups.

    3,4-Dimethoxyphenylethylamine: Another related compound with a simpler structure.

    Benzofuran derivatives: A class of compounds with similar benzofuran moieties.

Properties

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C23H27NO4/c1-15(2)17-6-8-20-19(12-17)18(14-28-20)13-23(25)24-10-9-16-5-7-21(26-3)22(11-16)27-4/h5-8,11-12,14-15H,9-10,13H2,1-4H3,(H,24,25)

InChI Key

ZXINYEZPKHXERC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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